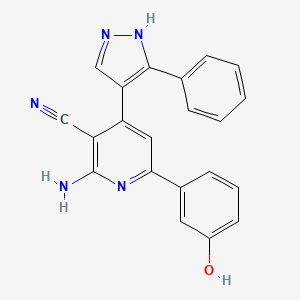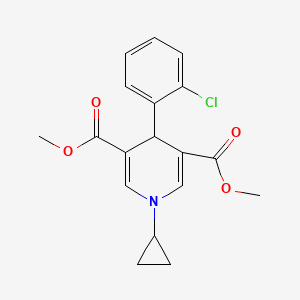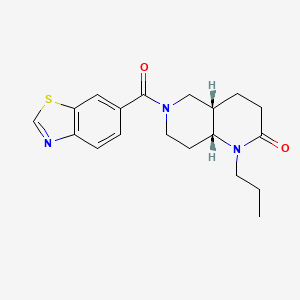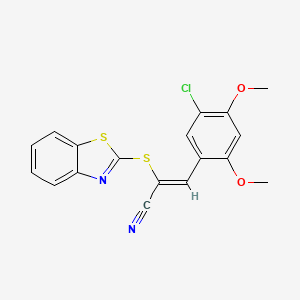![molecular formula C12H18N2O4S B5489918 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5489918.png)
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide, also known as MS-275 or entinostat, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It belongs to the class of compounds known as histone deacetylase inhibitors (HDACi), which have been shown to have anti-tumor effects by altering gene expression and promoting cell death in cancer cells. In
作用机制
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDAC activity, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide promotes the acetylation of histone proteins, leading to changes in gene expression that can promote cell death in cancer cells. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has also been shown to inhibit the activity of other proteins involved in cell signaling pathways, including NF-κB and STAT3.
Biochemical and physiological effects:
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor effects, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have anti-inflammatory effects and may have potential for the treatment of autoimmune diseases. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has also been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
实验室实验的优点和局限性
One advantage of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide is that it has been extensively studied and has shown promising results in preclinical studies. However, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has also been shown to have limitations in terms of its selectivity and toxicity. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide inhibits the activity of multiple HDAC isoforms, which can lead to off-target effects and toxicity. Additionally, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have limited efficacy as a single agent and may need to be used in combination with other agents for maximum efficacy.
未来方向
There are several future directions for research on 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide. One area of focus is the development of more selective HDAC inhibitors that target specific isoforms. This could help to minimize off-target effects and toxicity. Another area of focus is the development of combination therapies that include 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have limited efficacy as a single agent, but may be more effective in combination with other agents. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide in humans.
合成方法
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide can be synthesized through a multi-step process, starting with the reaction of 4-nitrophenol with methylsulfonyl chloride to form 4-nitrophenyl methyl sulfone. This compound is then reacted with 2-bromo-1-butanol to form 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butan-1-ol. Finally, this compound is converted to 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide through a reaction with 4-dimethylaminopyridine and acetic anhydride. The overall yield of this process is around 20%.
科学研究应用
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor effects in a variety of cancer types, including breast, lung, colon, and prostate cancer. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This leads to changes in gene expression that can promote cell death in cancer cells. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has also been shown to have anti-inflammatory effects and may have potential for the treatment of autoimmune diseases.
属性
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-11(12(13)15)18-10-7-5-9(6-8-10)14(2)19(3,16)17/h5-8,11H,4H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFKHPWOOAOSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=C(C=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(N-Methylmethanesulfonamido)phenoxy]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5489845.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5489850.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5489854.png)


![2-(1H-benzimidazol-2-yl)-3-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B5489879.png)
![N-{2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}urea](/img/structure/B5489883.png)
![5-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5489889.png)
![3-(5-{4-[(difluoromethyl)thio]phenyl}-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5489893.png)
![N-(1H-imidazol-2-ylmethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5489898.png)


![3-{2-[(3,3-dimethylbutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5489916.png)